![molecular formula C22H21F3N4O B2512354 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1797671-08-9](/img/structure/B2512354.png)
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O and its molecular weight is 414.432. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the compound’s potential as an antitubercular agent. By modifying its structure, novel derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra . Further studies could explore its mechanism of action and optimize its efficacy.
- The compound exhibits intriguing photophysical behavior, including multiple emission properties. These arise from the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom .
- The synthesis of N-(pyridin-2-yl)amides involves C–C bond cleavage, a less common approach. Under mild conditions, this compound can be formed from α-bromoketones and 2-aminopyridine, promoting metal-free reactions .
- Some derivatives of the compound have demonstrated better anti-fibrotic activity than existing drugs. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate exhibited promising results .
- An electro-oxidative method allows the ring opening of imidazopyridine derivatives, leading to N-(pyridin-2-yl)amide derivatives. This sustainable approach tolerates various functional groups and provides an alternative to harsh reaction conditions .
Antitubercular Activity
Photophysical Properties
Amide Synthesis via C–C Bond Cleavage
Anti-Fibrotic Activity
Electro-Oxidative Ring Opening of Imidazopyridine Derivatives
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the indole nucleus, a component of the compound, readily undergoes electrophilic substitution due to excessive π-electrons delocalization . This property allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2658±130 °C, and its predicted density is 1227±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
It’s known that indole derivatives can exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The compound’s properties, such as its boiling point and density, may be influenced by environmental conditions .
properties
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O/c23-22(24,25)17-9-3-1-7-15(17)21(30)27-13-14-29-19-11-4-2-8-16(19)20(28-29)18-10-5-6-12-26-18/h1,3,5-7,9-10,12H,2,4,8,11,13-14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKQSJYAMNNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide |
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